methane;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate
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Overview
Description
Methane;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate is a complex organic compound that features a trifluoromethyl group, phenyl groups, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methane;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate typically involves multiple steps, including the formation of the alkyne group and the introduction of the trifluoromethyl and phenyl groups. Common synthetic routes may include:
Formation of the Alkyne Group: This can be achieved through reactions such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: This step can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Formation of the Phenyl Groups: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methane;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas can be employed.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of methane;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methane;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate
- Methane;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. The alkyne group also provides a site for further chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H26F3O4- |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
methane;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate |
InChI |
InChI=1S/C26H21F3O3.CH4.H2O/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h3,5-15,21H,16-17H2,1H3,(H,30,31);1H4;1H2/p-1/t21-;;/m0../s1 |
InChI Key |
SUPSXBCSOBSTML-FGJQBABTSA-M |
Isomeric SMILES |
C.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O |
Canonical SMILES |
C.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O |
Origin of Product |
United States |
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